2-Tert-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine
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Overview
Description
2-Tert-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
Preparation Methods
The synthesis of 2-Tert-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with a suitable diketone or ketoester, followed by cyclization using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Tert-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydro derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a ligand for certain biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4,5,6,7-tetrahydro-1H-imidazo
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-tert-butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)9-12-7-4-5-11-6-8(7)13-9/h11H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
MWSWMUCACAGMKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1)CNCC2 |
Origin of Product |
United States |
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